![molecular formula C8H16ClNO2 B1378294 Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride CAS No. 1421604-12-7](/img/structure/B1378294.png)
Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride
Overview
Description
Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride is 193.67 . Its IUPAC name is ethyl 3-methyl-3-pyrrolidinecarboxylate hydrochloride . The InChI code is 1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-5-9-6-8;/h9H,3-6H2,1-2H3;1H .Scientific Research Applications
Synthesis and Drug Development
- A study outlined the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, highlighting a process suitable for scale-up production due to its simplicity, safety, and high yield, indicating the relevance of related compounds in antibiotic development (Cheng Qing-fang, 2005).
Materials Science and Liquid Crystal Technology
- Research into ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for use as dyes in liquid crystal displays (LCDs) underscores the compound's role in the development of new materials for electronic displays, with these dyes showing high potential due to their orientation parameter in nematic liquid crystals (V. Bojinov & I. Grabchev, 2003).
Pharmaceutical Chemistry
- Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate and its derivatives have been synthesized and evaluated for antimicrobial activity, revealing the potential of related ethyl carboxylate compounds in the development of new antimicrobial agents (YN Spoorthy et al., 2021).
Organic Synthesis Methodologies
- The compound has been implicated in the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation, demonstrating the compound's utility in generating complex nitrogen-containing rings, which are common in many bioactive molecules (Xue-Feng Zhu et al., 2003).
Analytical Chemistry Applications
- Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride's structural analogs have been used as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, highlighting its relevance in enhancing analytical methodologies for detecting biological molecules (H. Morita & M. Konishi, 2002).
Safety and Hazards
Mechanism of Action
- This receptor is expressed in various endocrine and exocrine glands, including gastric and salivary glands, as well as in smooth muscle cells in the pupillary sphincter and ciliary bodies .
- These events modulate cellular responses, including glandular secretion and smooth muscle contraction .
- Impact on Bioavailability : The pharmacokinetic properties influence its efficacy and duration of action .
- Clinically, it alleviates dry mouth symptoms and is used in ophthalmic formulations to manage glaucoma and induce miosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
ethyl 3-methylpyrrolidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-5-9-6-8;/h9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQWQDJUOALNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride | |
CAS RN |
1421604-12-7 | |
Record name | ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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